

physical and chemical properties of 2-Chloro-N-methoxy-N-methylacetamide

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Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylacetamide

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A Comprehensive Technical Guide to 2-Chloro-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and synthetic aspects of **2-Chloro-N-methoxy-N-methylacetamide**. This versatile Weinreb amide serves as a crucial building block in the synthesis of various biologically active molecules, most notably the *Pseudomonas aeruginosa* quorum sensing molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). This guide offers detailed experimental protocols, comprehensive data summaries, and visual representations of its synthetic applications and the biological pathway it influences.

Core Properties and Data

2-Chloro-N-methoxy-N-methylacetamide, a white to light yellow crystalline solid, is a halogenated Weinreb amide. Its unique structure allows for controlled C-C bond formation with organometallic reagents, making it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

The key physicochemical properties of **2-Chloro-N-methoxy-N-methylacetamide** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	2-chloro-N-methoxy-N-methylacetamide	[1][2]
CAS Number	67442-07-3	[1][3][4][5]
Molecular Formula	C ₄ H ₈ ClNO ₂	[1][3][4][5]
Molecular Weight	137.56 g/mol	[1][3][4][5]
Appearance	White to light yellow crystals or solid	[3]
Melting Point	39-41 °C	[1][6]
Boiling Point	94-95 °C	[3]
Flash Point	104 °C (closed cup)	[1][6]
Solubility	Insoluble in water	[3]
Storage Temperature	2-8 °C	[1][6]

Spectral Data

Based on its structure, the following spectral characteristics are expected:

- ¹H NMR (CDCl₃, 300 MHz): δ 4.24 (s, 2H, Cl-CH₂-C=O), 3.74 (s, 3H, N-O-CH₃), 3.22 (s, 3H, N-CH₃).[3]
- ¹³C NMR: Expected peaks would correspond to the carbonyl carbon, the chlorinated methylene carbon, the N-methyl carbon, and the O-methyl carbon.
- FTIR: Characteristic peaks would include a strong C=O stretch for the amide and C-Cl stretching vibrations.
- Mass Spectrum (CI): m/z 138 (MH⁺).[3]

Experimental Protocols

Detailed methodologies for the synthesis of **2-Chloro-N-methoxy-N-methylacetamide** and its subsequent use in the preparation of PQS are outlined below.

Synthesis of 2-Chloro-N-methoxy-N-methylacetamide

This protocol describes the synthesis of the title compound from chloroacetyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

- Chloroacetyl chloride
- N,O-dimethylhydroxylamine hydrochloride
- Triethylamine (TEA) or a suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, slowly add triethylamine.
- Stir the mixture for a short period at 0 °C.
- Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization or column chromatography if necessary.

Two-Step Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)

This protocol details the synthesis of the *Pseudomonas aeruginosa* signaling molecule PQS, utilizing **2-Chloro-N-methoxy-N-methylacetamide** as a key starting material.^[3]

Step 1: Synthesis of 1-chloro-2-nonanone

- Prepare a Grignard reagent from 1-bromoheptane and magnesium turnings in a suitable ether solvent (e.g., THF, diethyl ether).
- In a separate flask, dissolve **2-Chloro-N-methoxy-N-methylacetamide** in the same solvent and cool to 0 °C.
- Slowly add the prepared Grignard reagent to the solution of the Weinreb amide.
- Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 1-chloro-2-nonanone.

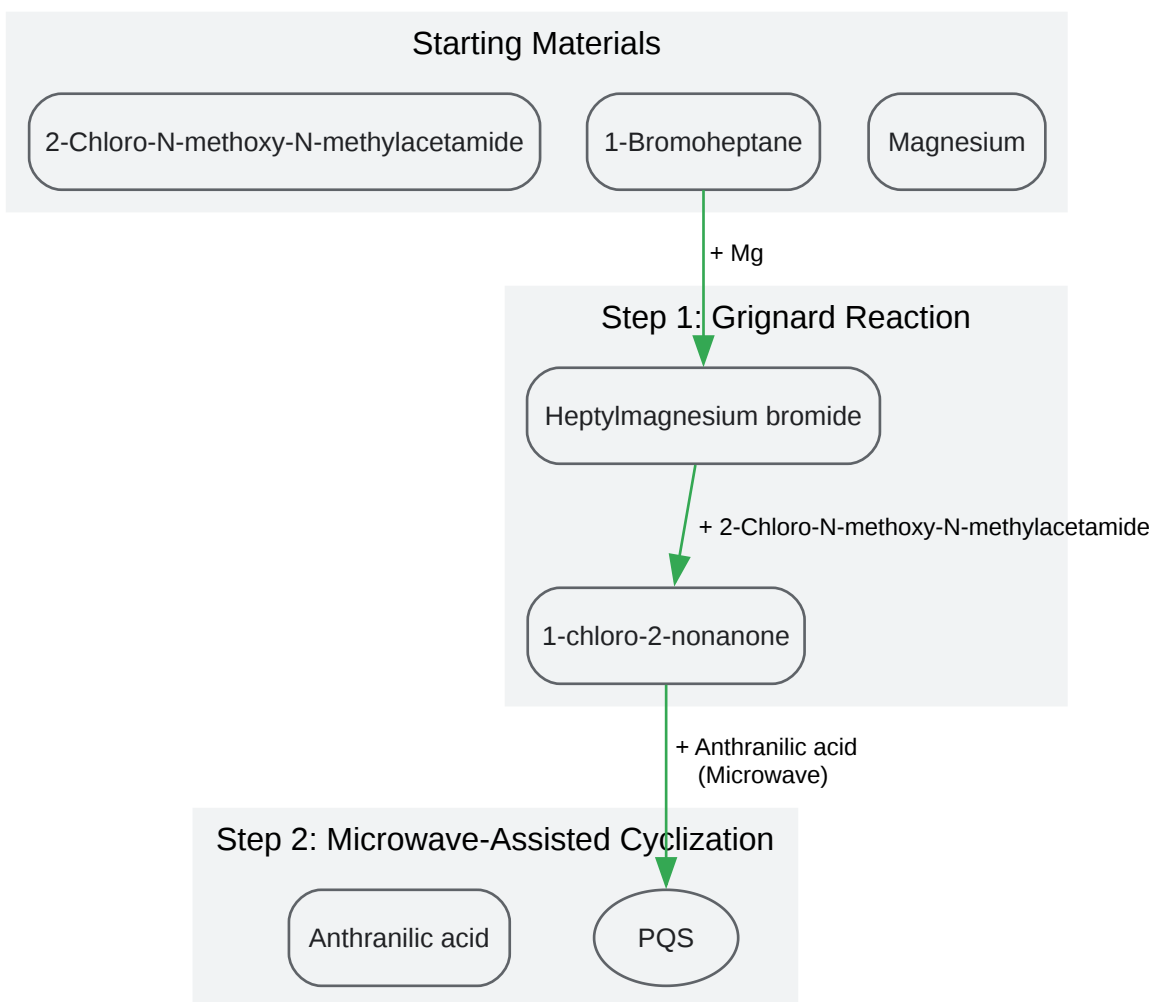
Step 2: Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)

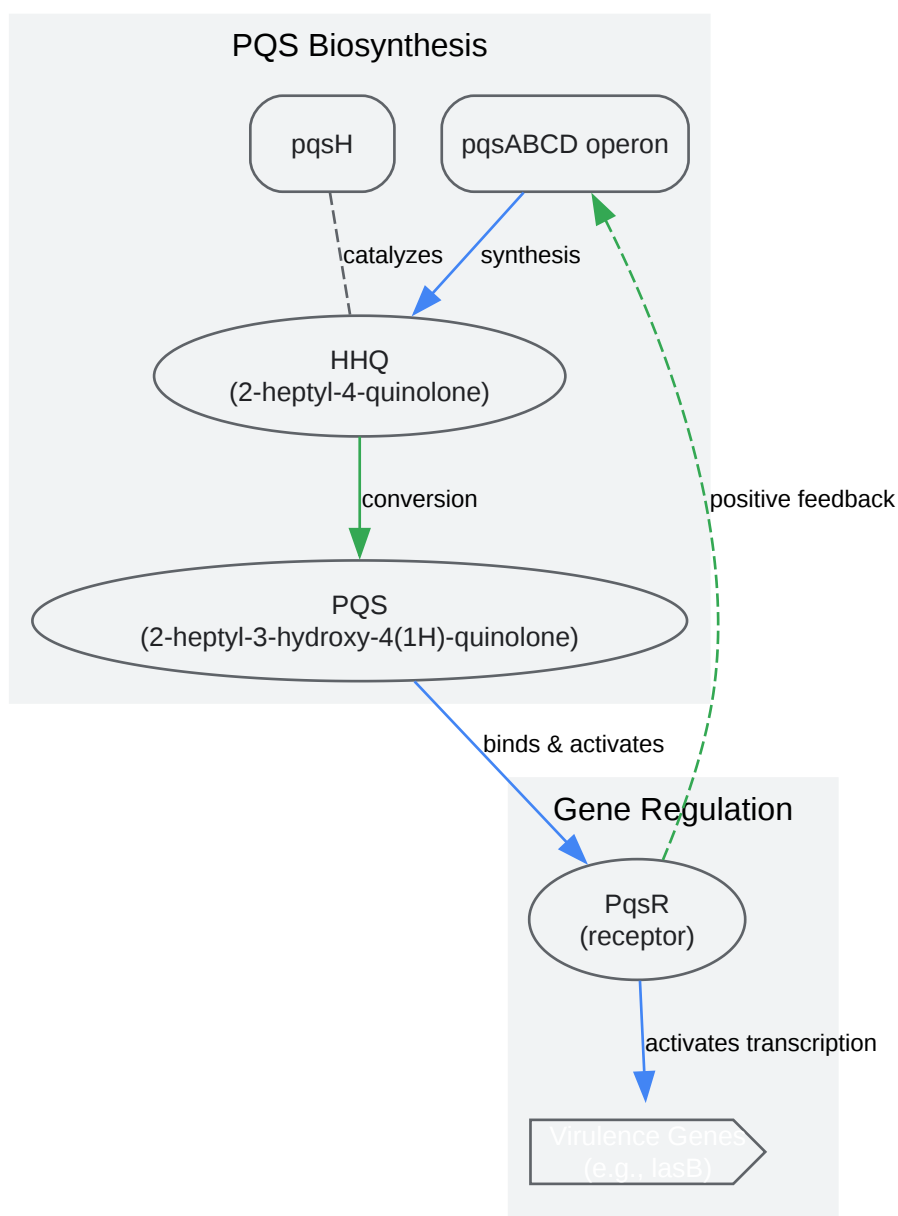
- Combine 1-chloro-2-nonanone and anthranilic acid in a microwave-safe reaction vessel.
- Add a suitable solvent (e.g., NMP).

- Irradiate the mixture in a microwave reactor until the reaction is complete (typically around 30 minutes).
- After cooling, purify the reaction mixture by an appropriate method, such as column chromatography, to isolate the final product, PQS.

Visualizing a Key Synthetic Application

The following diagram illustrates the experimental workflow for the synthesis of the quorum-sensing molecule PQS, starting from **2-Chloro-N-methoxy-N-methylacetamide**.





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